
SRT3025
概要
説明
準備方法
SRT3025の合成には、チアゾール環とピリジン環の形成、続いてこれらの環をカップリングして最終的な化合物にするなど、複数の工程が含まれます。 合成経路には通常、塩化チオニル、水素化ナトリウム、さまざまな有機溶媒などの試薬を制御された条件下で使用することが含まれます . This compoundの工業的生産方法は広く文書化されていませんが、大規模生産のために最適化された同様の合成経路が使用されている可能性があります。
化学反応の分析
SRT3025は、次のようないくつかのタイプの化学反応を起こします。
酸化: this compoundは特定の条件下で酸化され、さまざまな酸化誘導体の形成につながります。
還元: この化合物は還元反応を起こすこともできますが、これらはあまり報告されていません。
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。
科学研究の応用
科学的研究の応用
Hematological Applications
Hematopoietic Stem Cell Expansion
SRT3025 has shown promising results in expanding hematopoietic stem and progenitor cells (HSPCs). In studies involving Fancd2 knockout mice, chronic administration of this compound resulted in significant increases in platelet and white blood cell counts, indicating enhanced hematopoietic function. Specifically, the treatment improved the number of splenic colonies formed by bone marrow cells, suggesting a beneficial effect on HSPC proliferation and function .
Mechanisms of Action
The underlying mechanism appears to involve enhanced cell cycle progression among HSPCs, as evidenced by flow cytometry analyses demonstrating increased proliferation rates in this compound-treated mice. Furthermore, this compound administration mitigated acetaldehyde-induced damage to the hematopoietic system, highlighting its protective effects against toxic metabolites .
Cardiovascular Health
Atheroprotection
This compound has been identified as a promising agent for atheroprotection, particularly in models of atherosclerosis. In Apoe knockout mice fed a high-cholesterol diet, this compound treatment led to decreased plasma levels of LDL-cholesterol and total cholesterol, as well as reduced atherosclerotic lesions. The drug's mechanism involves the reduction of proprotein convertase subtilisin/kexin type 9 (Pcsk9) secretion, which is crucial for maintaining LDL receptor (Ldlr) levels .
In Vitro Studies
In vitro experiments demonstrated that this compound treatment increased Ldlr protein expression while reducing Pcsk9 secretion in hepatocytes. This post-translational effect enhances LDL uptake and contributes to lowering cholesterol levels in circulation . The activation of Sirt1 by this compound was confirmed to be effective through allosteric binding mechanisms that do not affect mutant forms of Sirt1 resistant to activation .
Metabolic Disorders
Effects on Metabolism
This compound mimics caloric restriction effects by promoting weight management without altering food intake. Studies indicated that it reduces epididymal white adipose tissue accumulation, suggesting potential applications in obesity management and metabolic syndrome treatment . Furthermore, the drug's ability to enhance insulin sensitivity through Sirt1 activation positions it as a candidate for addressing type 2 diabetes and related metabolic disorders.
Data Summary
The following table summarizes key findings from studies investigating the applications of this compound:
作用機序
SRT3025は、主にサーチュイン1の活性化を通じてその効果を発揮します。 この活性化は、転写因子やヒストンなど、さまざまな基質の脱アセチル化につながり、これが遺伝子発現と細胞プロセスを調節します . たとえば、this compoundは、活性化されたB細胞のサブユニットp65の核因子κ軽鎖エンハンサーの脱アセチル化を減らし、それによって活性化されたB細胞の核因子κ軽鎖エンハンサーのシグナル伝達経路を阻害し、炎症を軽減します . さらに、this compoundは、骨形成の負の調節因子である硬化症タンパク質の発現をダウンレギュレートし、それによって骨の健康を促進します .
類似の化合物との比較
類似の化合物には、SRT2183とレスベラトロールがあります . これらの化合物と比較して、this compoundは特定の用途で明確な利点があることが示されています。
類似化合物との比較
Similar compounds include SRT2183 and resveratrol . Compared to these compounds, SRT3025 has shown distinct advantages in specific applications:
生物活性
SRT3025 is a selective activator of Sirtuin 1 (Sirt1), a member of the sirtuin family of proteins that play crucial roles in cellular processes such as metabolism, inflammation, and aging. This compound has been investigated for its potential therapeutic applications in various biological contexts, including hematopoiesis, atherosclerosis, and osteoclastogenesis.
Sirt1 activation by this compound leads to deacetylation of various substrates involved in cellular signaling pathways. This mechanism is pivotal in regulating lipid metabolism, cell proliferation, and apoptosis. The activation of Sirt1 has been linked to beneficial effects on cardiovascular health and hematological function.
Hematopoietic Stem Cell Expansion
Research indicates that this compound significantly enhances the expansion of hematopoietic stem and progenitor cells (HSPCs). In a study involving Fancd2 mutant mice, chronic treatment with this compound resulted in:
- Increased platelet and white blood cell counts.
- Improved hematological parameters compared to placebo-treated controls.
- Protection against acetaldehyde-induced hematopoietic damage.
Table 1 summarizes the hematological parameters observed after this compound treatment:
Parameter | Control Group | This compound Treatment |
---|---|---|
Platelet Count | Lower | Higher |
White Blood Cell Count | Lower | Higher |
Mean Corpuscular Volume (MCV) | Higher | Lower |
These findings suggest that this compound may enhance HSPC proliferation without affecting stem cell quiescence, indicating distinct mechanisms compared to other sirtuin activators like resveratrol .
Atheroprotection
This compound has also been shown to provide atheroprotection in apolipoprotein E-deficient (Apoe(-/-)) mice. In a study where these mice were fed a high-cholesterol diet supplemented with this compound for 12 weeks, results included:
- Decreased plasma levels of LDL-cholesterol and total cholesterol.
- Reduced atherosclerosis development.
- Enhanced expression of the LDL receptor (Ldlr) protein without affecting mRNA levels.
This indicates that this compound exerts its effects through post-translational modifications rather than transcriptional changes .
Inhibition of Osteoclastogenesis
In vitro studies have demonstrated that this compound inhibits RANKL-induced osteoclastogenesis in bone marrow-derived macrophages. The compound activates AMPK and decreases acetylation of RelA/p65, critical for NF-κB activation. Notably, these effects were observed even in conditions where Sirt1 was deficient, suggesting alternative pathways may be involved .
Case Studies and Clinical Implications
While extensive animal studies have shown promising results for this compound, clinical trials are necessary to evaluate its efficacy and safety in humans. Current research emphasizes the need for further investigation into its role in metabolic diseases and conditions associated with aging.
特性
IUPAC Name |
5-(3-methoxypropyl)-2-phenyl-N-[2-[6-(pyrrolidin-1-ylmethyl)-[1,3]thiazolo[5,4-b]pyridin-2-yl]phenyl]-1,3-thiazole-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31N5O2S2/c1-38-17-9-14-26-27(35-29(39-26)22-10-3-2-4-11-22)28(37)33-24-13-6-5-12-23(24)30-34-25-18-21(19-32-31(25)40-30)20-36-15-7-8-16-36/h2-6,10-13,18-19H,7-9,14-17,20H2,1H3,(H,33,37) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRRXPMZNBRXCPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCC1=C(N=C(S1)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3C4=NC5=C(S4)N=CC(=C5)CN6CCCC6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31N5O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301336673 | |
Record name | SRT-3025 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301336673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
569.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1231952-55-8 | |
Record name | SRT-3025 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1231952558 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SRT-3025 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301336673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SRT-3025 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4WQ6846SR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。